

Discovery and characterization of N-hexadecanoyl-L-Homoserine lactone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-hexadecanoyl-L-Homoserine lactone*

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N-Hexadecanoyl-L-Homoserine Lactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hexadecanoyl-L-Homoserine lactone (C16-HSL) is a long-chain N-acyl homoserine lactone (AHL) that functions as a quorum-sensing (QS) signal molecule in various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density, regulating processes such as biofilm formation, virulence, and symbiosis.^[1] C16-HSL, with its 16-carbon acyl chain, is one of the more hydrophobic AHLs, a characteristic that influences its diffusion and localization within bacterial systems.^[2] This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of C16-HSL, with a focus on its role in the model nitrogen-fixing bacterium *Sinorhizobium meliloti*.

Discovery and Characterization

The discovery of C16-HSL is intrinsically linked to the broader investigation of quorum sensing in bacteria. While initial studies focused on shorter-chain AHLs in organisms like *Vibrio fischeri*, subsequent research in soil and symbiotic bacteria revealed a greater diversity of signaling

molecules.^[3] In *Sinorhizobium meliloti*, a key bacterium in nitrogen-fixing symbiosis with legumes, a potential quorum-sensing system involving the *sinI* and *sinR* genes was identified. ^[3] Characterization of this system revealed that the *SinI* synthase is responsible for the production of several long-chain AHLs, including C16-HSL.^[3]

The identification and characterization of C16-HSL have been primarily achieved through a combination of chromatographic and mass spectrometric techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been a powerful tool for the specific and sensitive quantification of AHLs from complex biological samples.^{[4][5]} Thin-layer chromatography (TLC) has also been employed as a method for the detection and preliminary identification of these molecules.^[6]

Data Presentation

The following tables summarize key quantitative data related to the biological activity and characterization of C16-HSL and related long-chain AHLs.

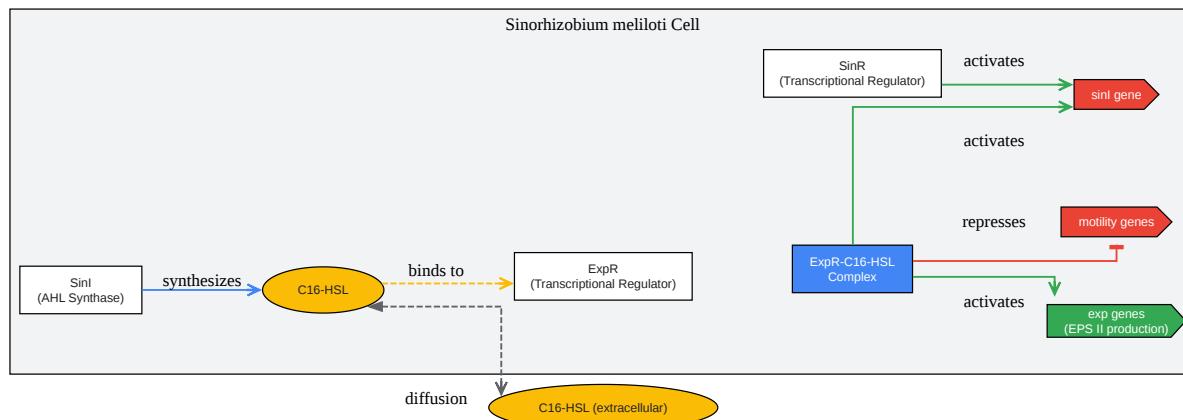
| Parameter | Value | Organism | Comments |
|-------------------------------------|--------------------|-------------------------------|---|
| Biological Activity | | | |
| Restored Swarming | 5 nM | <i>Sinorhizobium meliloti</i> | Concentration of C16:1-HSL required to restore swarming in a <i>sinI</i> mutant. ^[7] |
| Restored exp Gene Expression | | | |
| Restored exp Gene Expression | ~7.5 μ M | <i>Sinorhizobium meliloti</i> | Concentration of C16:1-HSL that restored expression of an <i>expE2::lacZ</i> reporter in a <i>sinI</i> mutant. ^[1] |
| Physical Properties | | | |
| Molecular Formula | $C_{20}H_{37}NO_3$ | - | [2] |
| Molecular Weight | 339.5 g/mol | - | [2] |

Signaling Pathways

In *Sinorhizobium meliloti*, C16-HSL is a key component of the SinI/SinR/ExpR quorum-sensing system, which regulates various physiological processes, including exopolysaccharide (EPS) production and motility.[8][9]

- SinI: The AHL synthase responsible for the production of C16-HSL and other long-chain AHLs.[3]
- SinR: A LuxR-type transcriptional regulator that controls the expression of *sinI*.[8]
- ExpR: Another LuxR-type transcriptional regulator that, in the presence of long-chain AHLs like C16-HSL, controls the expression of a wide range of genes, including those involved in EPS II production and motility.[8][9]

The signaling cascade begins with the synthesis of C16-HSL by SinI. As the bacterial population density increases, the concentration of C16-HSL rises. This AHL then binds to the transcriptional regulator ExpR, activating it. The ExpR-AHL complex can then bind to specific DNA sequences to regulate the expression of target genes.[8][9] Interestingly, the Sin system also exhibits autoregulation, with ExpR influencing the expression of both *sinI* and *sinR*.[8]



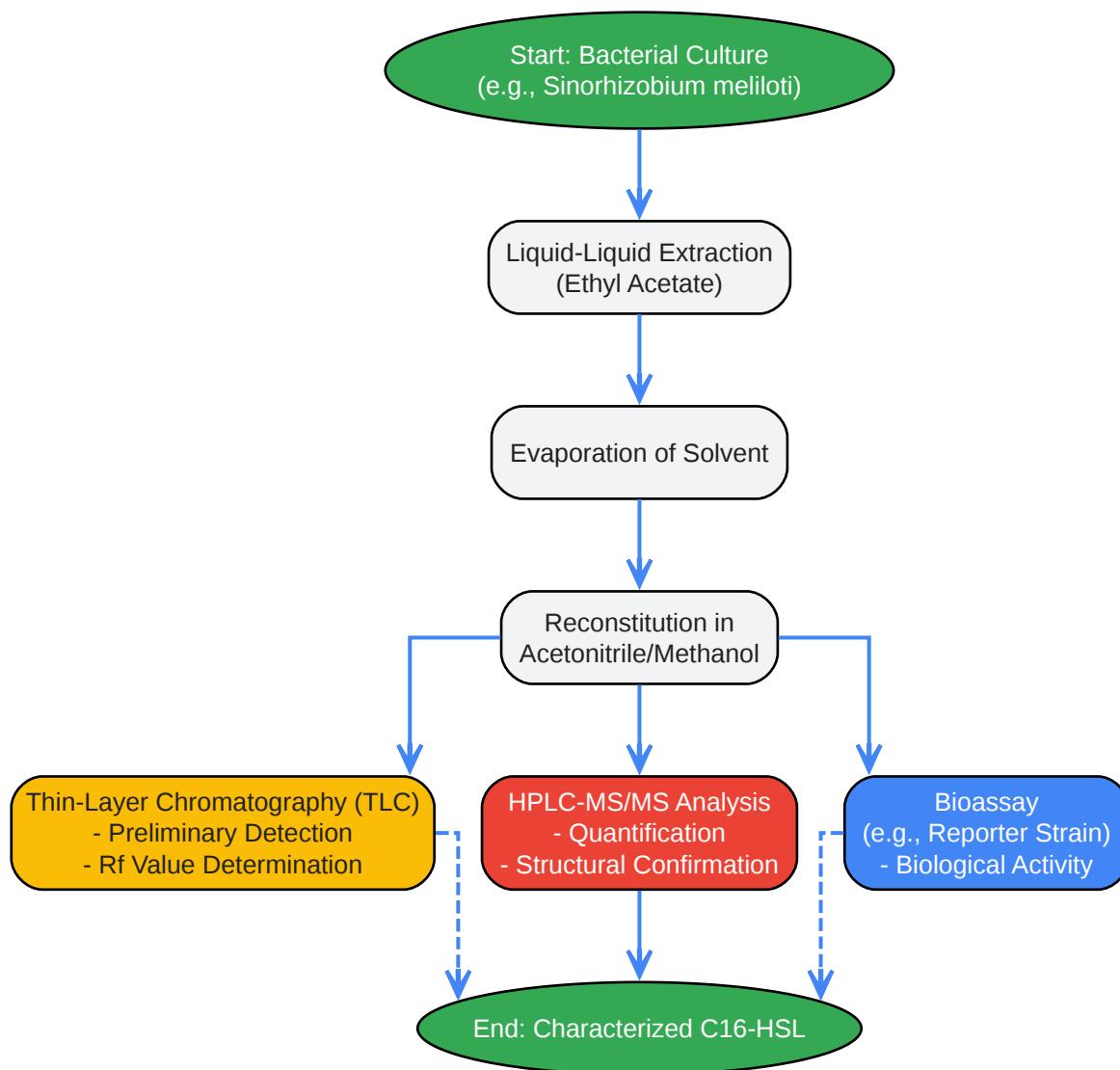
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Caption: The SinI/SinR/ExpR quorum-sensing pathway in *S. meliloti*.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, detection, and quantification of C16-HSL from bacterial cultures.

Experimental Workflow for C16-HSL Characterization



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Caption: A generalized workflow for the characterization of C16-HSL.

Protocol 1: Extraction of C16-HSL from Bacterial Culture

This protocol is adapted from methodologies described for the extraction of long-chain AHLs.[\[5\]](#) [\[10\]](#)

Materials:

- Bacterial culture grown to the desired cell density.
- Ethyl acetate (acidified with 0.1% formic acid).

- Centrifuge and centrifuge tubes.
- Rotary evaporator or nitrogen evaporator.
- Acetonitrile or Methanol (HPLC grade).
- 0.22 μm syringe filters.

Procedure:

- Cell Pelletting: Centrifuge the bacterial culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.
- Supernatant Collection: Carefully transfer the supernatant to a new tube. For complete removal of cells, the supernatant can be filtered through a 0.22 μm filter.
- Liquid-Liquid Extraction:
 - Transfer the supernatant to a separatory funnel.
 - Add an equal volume of acidified ethyl acetate.
 - Shake vigorously for 1-2 minutes, venting periodically.
 - Allow the layers to separate. The organic phase (top layer) contains the AHLs.
 - Collect the organic phase and repeat the extraction on the aqueous phase two more times.
- Solvent Evaporation: Combine the organic phases and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen gas.
- Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of HPLC-grade acetonitrile or methanol.
- Filtration: Filter the reconstituted extract through a 0.22 μm syringe filter prior to HPLC analysis.

Protocol 2: HPLC-MS/MS Analysis of C16-HSL

This protocol provides a general method for the analysis of long-chain AHLs.[\[5\]](#)[\[11\]](#)

Instrumentation and Columns:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
- Reversed-phase C18 column (e.g., 2.1 mm × 50.0 mm, 1.8 µm particle size).

Mobile Phase:

- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution:

- A typical gradient might start at a lower percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 90-100%) over 20-30 minutes to elute the hydrophobic long-chain AHLs.

Mass Spectrometry Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM) is ideal for targeted quantification. The precursor ion for C16-HSL ($[M+H]^+$) is m/z 340.5. A characteristic product ion is m/z 102.1, corresponding to the homoserine lactone ring.

Quantification:

- Prepare a series of C16-HSL standards of known concentrations.
- Inject each standard to generate a calibration curve by plotting peak area against concentration.

- Inject the extracted samples and determine the concentration of C16-HSL by interpolating their peak areas on the standard curve.

Protocol 3: Thin-Layer Chromatography (TLC) for C16-HSL Detection

This protocol provides a basic method for the qualitative detection of C16-HSL.

Materials:

- Reversed-phase C18 TLC plates.
- Developing solvent: Methanol/Water (e.g., 80:20 v/v). The optimal ratio may need to be determined empirically.
- TLC developing chamber.
- Visualization reagent (e.g., a suitable biosensor overlay or a chemical stain).

Procedure:

- Sample Application: Spot a small volume (1-5 μ L) of the reconstituted extract onto the TLC plate, about 1 cm from the bottom. Also spot a C16-HSL standard for comparison.
- Development: Place the TLC plate in a developing chamber pre-saturated with the developing solvent. Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
- Drying: Remove the plate from the chamber and allow it to air dry completely.
- Visualization:
 - Biosensor Overlay: Overlay the TLC plate with a thin layer of agar containing an appropriate AHL biosensor strain (e.g., *Agrobacterium tumefaciens* NTL4(pZLR4)). Incubate until spots of reporter gene activity (e.g., color change) appear.
 - Chemical Staining: Spray the plate with a suitable chemical stain (e.g., potassium permanganate solution) to visualize the separated compounds.

- **Rf Value Calculation:** Calculate the retention factor (Rf) for the sample spot and compare it to the standard. $Rf = (\text{distance traveled by the spot}) / (\text{distance traveled by the solvent front})$.

Conclusion

N-hexadecanoyl-L-Homoserine lactone is a significant long-chain AHL involved in the intricate communication networks of various Gram-negative bacteria. Its role in regulating key symbiotic and virulence-related processes, particularly in *Sinorhizobium meliloti*, makes it a molecule of great interest for researchers in microbiology, agricultural science, and drug development. The methodologies outlined in this guide provide a robust framework for the extraction, characterization, and quantification of C16-HSL, facilitating further investigations into its biological functions and potential applications as a target for antimicrobial strategies. As our understanding of quorum sensing continues to expand, the detailed study of specific AHLs like C16-HSL will be crucial for unraveling the complexities of bacterial communication and its impact on host-microbe interactions.

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- To cite this document: BenchChem. [Discovery and characterization of N-hexadecanoyl-L-Homoserine lactone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022370#discovery-and-characterization-of-n-hexadecanoyl-l-homoserine-lactone>]

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